
1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxy groups and naphthyl structures, which contribute to its distinctive chemical behavior and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the core structures. The process often includes:
-
Formation of the Trimethoxybenzoyl Hydrazone:
- Reacting 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.
- Reaction conditions: Typically carried out in an organic solvent like ethanol or methanol at room temperature.
-
Coupling with Naphthyl Derivative:
- The hydrazone intermediate is then coupled with a naphthyl derivative, such as 2-naphthylamine, under acidic or basic conditions to form the desired product.
- Reaction conditions: This step may require heating and the use of catalysts to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
-
Oxidation:
- The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the carbonyl groups to alcohols.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution:
- Electrophilic aromatic substitution reactions can occur on the aromatic rings.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
-
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
-
Medicine:
- Potential applications in drug development due to its unique structural features.
- Explored for its pharmacological effects and therapeutic potential.
-
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate exerts its effects is largely dependent on its interaction with molecular targets. These interactions may involve:
-
Molecular Targets:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to cellular receptors, influencing signal transduction pathways.
-
Pathways Involved:
- The compound may modulate pathways related to cell growth, apoptosis, and oxidative stress.
- Its effects on these pathways can lead to various biological outcomes, such as cell death in cancer cells or inhibition of microbial growth.
相似化合物的比较
- 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness:
- The presence of both naphthyl and trimethoxybenzoyl groups in the structure provides unique reactivity and potential biological activity.
- Its specific combination of functional groups may offer distinct advantages in certain applications, such as enhanced binding affinity to biological targets or improved stability under various conditions.
属性
CAS 编号 |
769147-17-3 |
|---|---|
分子式 |
C30H28N2O8 |
分子量 |
544.6 g/mol |
IUPAC 名称 |
[1-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H28N2O8/c1-35-24-13-11-19(14-25(24)36-2)30(34)40-23-12-10-18-8-6-7-9-21(18)22(23)17-31-32-29(33)20-15-26(37-3)28(39-5)27(16-20)38-4/h6-17H,1-5H3,(H,32,33)/b31-17+ |
InChI 键 |
FVMFCASIMYPPNC-KBVAKVRCSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)

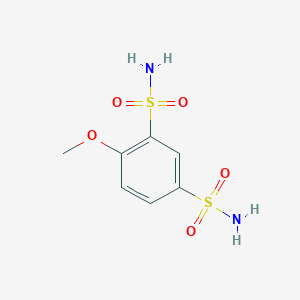



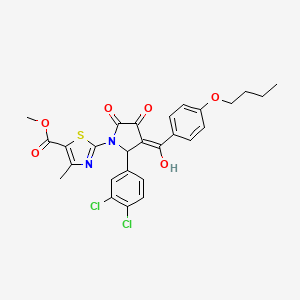
![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)
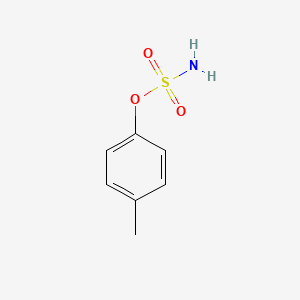
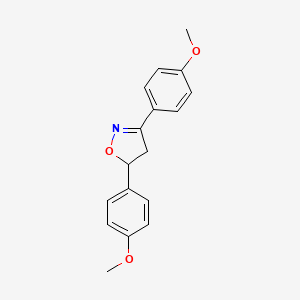
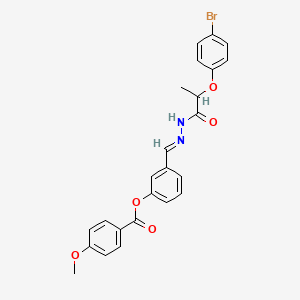

![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
